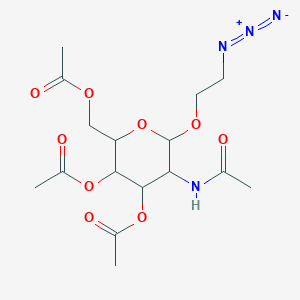
2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannoheptulose is a seven-carbon sugar (heptose) that is naturally found in avocadosD-Mannoheptulose is known for its ability to inhibit hexokinase, an enzyme crucial for the glycolysis pathway, thereby affecting glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a higher amount of D-Mannoheptulose (~60%) compared to other methods .
Industrial Production Methods: While specific industrial production methods for D-Mannoheptulose are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and reagents to ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include heptonic acids, heptitols, and various substituted heptoses, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D-Mannoheptulose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a tool to investigate glucose metabolism and its regulation in biological systems.
Medicine: D-Mannoheptulose is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit glycolysis in cancer cells
Wirkmechanismus
D-Mannoheptulose exerts its effects primarily by inhibiting hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. By blocking this enzyme, D-Mannoheptulose prevents the breakdown of glucose, leading to reduced ATP production and altered cellular metabolism. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .
Vergleich Mit ähnlichen Verbindungen
D-Glucose: A common six-carbon sugar involved in glycolysis.
D-Fructose: Another six-carbon sugar that enters glycolysis after conversion to fructose-6-phosphate.
D-Galactose: A six-carbon sugar that is converted to glucose-6-phosphate before entering glycolysis.
Uniqueness of D-Mannoheptulose: D-Mannoheptulose is unique due to its seven-carbon structure and its specific inhibition of hexokinase. Unlike other sugars, it does not undergo glycolysis, making it a valuable tool for studying glucose metabolism and developing therapeutic strategies targeting glycolysis .
Eigenschaften
IUPAC Name |
2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWUXASLYEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)








